

The Spirocyclic Scaffold: A Journey from Serendipitous Discovery to Rational Drug Design

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Compound of Interest

Compound Name: *Spiro[5.5]undecane-2,4-dione*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Third Dimension in Chemistry

In the vast and ever-expanding universe of molecular architecture, spiro compounds represent a unique and fascinating class of molecules. Characterized by two or more rings linked by a single common atom, these structures, whose name is derived from the Latin *spīra* for "twist" or "coil," possess a distinct three-dimensional geometry that sets them apart from their fused-ring counterparts.^{[1][2][3]} This inherent three-dimensionality is not merely a structural curiosity; it is the very essence of their utility, bestowing upon them novel physical, chemical, and biological properties. For researchers, scientists, and professionals in drug development, the spirocyclic scaffold offers a powerful tool to escape the "flatland" of traditional aromatic compounds and explore new frontiers in molecular design and therapeutic intervention.^[4] This guide will provide a comprehensive technical overview of the history, discovery, and synthetic evolution of spiro compounds, offering insights into the causality behind experimental choices and providing a foundation for their rational application in modern research.

A Serendipitous Beginning: The Dawn of Spirocyclic Chemistry

The story of spiro compounds begins in the late 19th century, a period of fervent discovery in organic chemistry. While the conceptual framework for these molecules had been laid, their deliberate synthesis and characterization remained a formidable challenge.

The First Synthesis: Gustavson's Spiropentane

The first documented synthesis of a spiro compound is credited to the Russian chemist Gustav Gustavson in 1896.^{[5][6]} While investigating the reactions of polyhalogenated compounds, he treated 2,2-bis(bromomethyl)-1,3-dibromopropane with zinc dust, a reaction analogous to his earlier synthesis of cyclopropane. The result was a hydrocarbon with the molecular formula C_5H_8 .^[7] Initially, the structure of this new compound was misidentified. It was not until 1907 that H. Fecht proposed the correct spirocyclic structure of spiropentane, a hypothesis later confirmed by the work of Nikolai Zelinsky.^{[5][6]} This pioneering work, born from the exploration of fundamental reactivity, marked the entry of spiro compounds into the lexicon of synthetic chemistry.

The Language of Spirocycles: Von Baeyer's Nomenclature

As the number of known cyclic compounds grew, a systematic method for naming them became essential. In 1900, the eminent German chemist Adolf von Baeyer, a Nobel laureate for his work on organic dyes, turned his attention to the nomenclature of bicyclic systems.^[8] It was in this context that he first proposed the "spiro" prefix to denote the unique structural feature of two rings sharing a single atom. His systematic approach laid the groundwork for the modern IUPAC nomenclature we use today, bringing order and clarity to this emerging field of chemistry.

The Evolution of Synthetic Strategies: From Classical Methods to Catalytic Precision

The journey from the first serendipitous synthesis of spiropentane to the highly controlled and stereoselective methods of today is a testament to the ingenuity of organic chemists. The development of synthetic strategies for constructing spirocyclic frameworks can be broadly categorized into classical and modern approaches.

Classical Approaches to Spirocyclization

Early methods for synthesizing spiro compounds relied on fundamental organic reactions, often requiring harsh conditions and offering limited control over stereochemistry.

One of the most straightforward conceptual approaches to spirocycle synthesis is the intramolecular alkylation of a cyclic precursor bearing a suitable tether with two leaving groups. This strategy, while simple in principle, is often challenging in practice due to competing side reactions.

The Pinacol-Pinacolone rearrangement, first described by Wilhelm Rudolph Fittig in 1860, proved to be a valuable tool for the synthesis of spirocyclic ketones.^{[4][9][10]} This acid-catalyzed rearrangement of 1,2-diols proceeds through a carbocation intermediate, where the migration of a carbon-carbon bond can lead to ring expansion and the formation of a spirocenter.^{[9][10]}

Experimental Protocol: Synthesis of a Spiroketone via Pinacol Rearrangement

This protocol is a generalized procedure based on the principles of the Pinacol-Pinacolone rearrangement for the synthesis of a spiroketone from a cyclic diol.

Materials:

- Cyclic 1,2-diol (e.g., 1,1'-dihydroxy-1,1'-bicyclohexyl)
- Concentrated Sulfuric Acid (H_2SO_4) or Phosphoric Acid (H_3PO_4)
- Diethyl ether or other suitable organic solvent
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Ice bath

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the cyclic 1,2-diol in a suitable organic solvent.
- Cool the solution in an ice bath.
- Slowly and carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the cooled solution with continuous stirring.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be gently heated to reflux to ensure completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by distillation or column chromatography to yield the desired spiroketone.

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has also been employed in the synthesis of spirocycles.^{[2][11][12]} In this approach, a cyclic diene or a diene containing an exocyclic double bond can react with a dienophile to generate a spirocyclic adduct in a highly stereocontrolled manner.

Experimental Protocol: Synthesis of a Spiro[4.5]decane Derivative via Diels-Alder Reaction

This protocol outlines a general procedure for the synthesis of a spiro[4.5]decane system using a Diels-Alder reaction between a cyclic diene and a dienophile.

Materials:

- Cyclic diene (e.g., 1-vinylcyclohexene)
- Dienophile (e.g., maleic anhydride)
- Toluene or other high-boiling inert solvent
- Hexanes or other suitable solvent for recrystallization

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve the cyclic diene and the dienophile in toluene.
- Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC.
- Upon completion of the reaction, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford the pure spirocyclic Diels-Alder adduct.

Modern Catalytic and Asymmetric Methodologies

The advent of transition-metal catalysis and organocatalysis has revolutionized the synthesis of spiro compounds, enabling the construction of complex spirocyclic architectures with high levels of efficiency, selectivity, and stereocontrol.

A wide array of transition metals, including palladium, rhodium, gold, and silver, have been successfully employed to catalyze the formation of spirocycles.^[13] These methods often involve the activation of C-H bonds, intramolecular Heck reactions, or cycloaddition reactions, providing access to a diverse range of spirocyclic systems, including the medically important spirooxindoles.^[13]

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of spiro compounds.^{[8][14][15]} Chiral amines, phosphoric acids, and thioureas can catalyze a variety of transformations, such as Michael additions, aldol reactions, and cycloadditions, to produce

spirocycles with high enantiomeric excess. The synthesis of spirooxindoles has been a particularly fruitful area for the application of organocatalysis.^{[14][15]}

Experimental Protocol: Organocatalytic Asymmetric Synthesis of a Spirooxindole

This protocol provides a general framework for the asymmetric synthesis of a spirooxindole derivative using a chiral organocatalyst.

Materials:

- Isatin-derived N-Boc ketimine
- α,β -Unsaturated aldehyde
- Chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether)
- Acid co-catalyst (e.g., benzoic acid)
- Chlorinated solvent (e.g., dichloromethane or chloroform)
- Silica gel for column chromatography

Procedure:

- To a solution of the isatin-derived N-Boc ketimine in the chlorinated solvent, add the chiral secondary amine catalyst and the acid co-catalyst.
- Stir the mixture at room temperature for a short period.
- Add the α,β -unsaturated aldehyde to the reaction mixture.
- Continue stirring at room temperature until the reaction is complete, as monitored by TLC.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched spirooxindole.

The Impact of Spirocycles on Drug Discovery and Development

The unique three-dimensional nature of spirocycles has made them increasingly attractive scaffolds in medicinal chemistry.^{[4][16]} By introducing a spirocenter, medicinal chemists can modulate a molecule's physicochemical properties, improve its binding affinity and selectivity for a biological target, and explore novel chemical space.

Spirocycles in Approved Drugs

A number of approved drugs incorporate a spirocyclic moiety, highlighting their therapeutic potential.

- Griseofulvin: An antifungal agent, discovered in 1939 from *Penicillium griseofulvum*, features a spirocyclic ether.^{[16][17][18]} Its biosynthesis involves a complex series of enzymatic reactions that construct the characteristic spiro-fused ring system.^[16]
- Spironolactone: A potassium-sparing diuretic, contains a steroidal backbone with a spirocyclic lactone. Its synthesis has been a subject of industrial importance, with various routes developed from steroid starting materials.^{[19][20][21][22][23]}

Revumenib: A Case Study in Modern Spirocyclic Drug Design

A compelling recent example of the power of spirocyclic scaffolds in drug design is Revumenib, a potent and selective inhibitor of the menin-KMT2A interaction for the treatment of acute leukemia.^{[1][13][24][25][26][27][28][29][30][31]} The spirocyclic core of Revumenib is crucial for its activity, as it precisely orients the key pharmacophoric elements to disrupt the protein-protein interaction.^{[7][27][29]}

In certain types of leukemia, a fusion protein involving KMT2A (also known as MLL) interacts with the protein menin, leading to the aberrant expression of genes that drive cancer cell proliferation.^{[1][13][24][25][26][27][28][29][30][31]} Revumenib binds to a specific pocket on menin, preventing its interaction with KMT2A.^{[1][13][24][25][26][27][28][29][30][31]} This disruption of the menin-KMT2A complex leads to the downregulation of leukemogenic gene

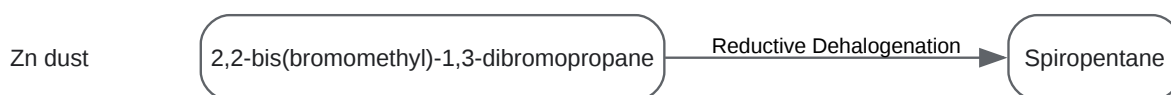
expression and induces the differentiation of leukemia cells.[\[1\]](#)[\[13\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)

Data and Diagrams

Table 1: Key Milestones in the History and Discovery of Spiro Compounds

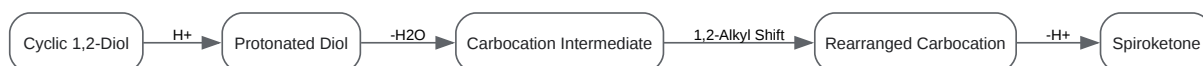
Year	Milestone	Key Figure(s)	Significance
1896	First synthesis of a spiro compound (spiropentane)	Gustav Gustavson	Marked the beginning of synthetic spiro chemistry. [5] [6]
1900	Introduction of the "spiro" nomenclature	Adolf von Baeyer	Established a systematic way to name spirocyclic compounds. [8]
1907	Correct structural proposal for spiropentane	H. Fecht	Rectified the initial misidentification of the first synthesized spiro compound. [5]
1939	Discovery of the spiro-containing natural product Griseofulvin	A. E. Oxford et al.	Highlighted the presence of spirocycles in nature and their potential biological activity. [16] [17] [18]
1957	First industrial synthesis of Spironolactone	G.D. Searle & Co.	Demonstrated the therapeutic importance and scalability of spirocyclic drug synthesis. [19] [22]
Late 20th/Early 21st Century	Rise of catalytic and asymmetric methods	Various Researchers	Enabled the highly efficient and stereocontrolled synthesis of complex spirocycles.
2024	FDA approval of Revumenib	Syndax Pharmaceuticals	Showcased the power of rational drug design incorporating a spirocyclic scaffold. [1]

Diagrams



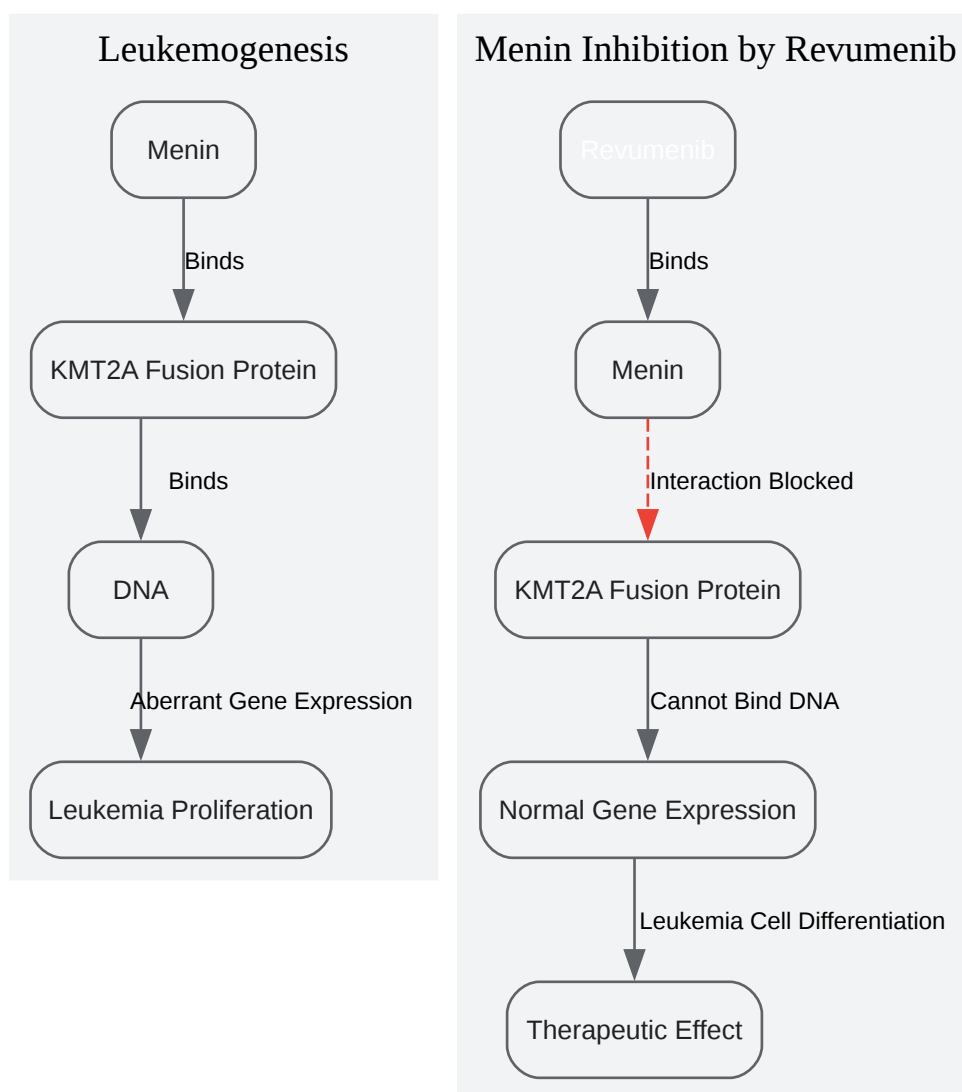
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Caption: Gustavson's Synthesis of Spiropentane (1896).



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Caption: Mechanism of the Pinacol-Pinacolone Rearrangement for Spiroketone Synthesis.



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Caption: Mechanism of Action of Revumenib.

Conclusion and Future Outlook

The journey of spiro compounds, from an accidental discovery to a cornerstone of modern drug design, exemplifies the progress of organic chemistry. The inherent three-dimensionality of the spirocyclic scaffold provides a unique platform for creating molecules with novel properties and functions. As our understanding of synthetic methodologies continues to deepen, with the development of ever more sophisticated catalytic and asymmetric techniques, the ability to construct complex and diverse spirocyclic architectures will only expand. For researchers and

scientists in drug development, the spirocycle represents a key to unlocking new therapeutic possibilities, offering a path to more potent, selective, and effective medicines. The future of spirocyclic chemistry is bright, with limitless potential for innovation and discovery.

References

- Vertex AI Search. (2026). Spiro - Dictionary - Thesaurus.
- ResearchGate. (n.d.). Spiro Compounds: A Brief History.
- Wikipedia. (2026). Spiro compound.
- L.S.College, Muzaffarpur. (2021). Spiro compound.
- Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. *Molecules*, 26(11), 3197.
- Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery.
- Journal of Agricultural and Food Chemistry. (2022). Spiro Derivatives in the Discovery of New Pesticides: A Research Review.
- Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.
- Etymonline. (n.d.). Spiro-.
- Google Books. (2022).
- Powell's Books. (n.d.).
- Grokipedia. (n.d.). Spiro compound.
- National Institutes of Health. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
- Wiktionary. (n.d.). spiro.
- RSC Publishing. (2018). New development in the enantioselective synthesis of spiro compounds.
- eBooks.com. (2022).
- ResearchGate. (n.d.). Synthesis of spiro compound 1a.
- Taylor & Francis Online. (n.d.). Spiro compounds – Knowledge and References.
- BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- European Journal of Medicinal Chemistry. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- MDPI. (2023).
- PubMed. (n.d.). Highly stereoselective synthesis and biological properties of nucleoside analogues bearing a spiro inserted oxirane ring.
- PubMed. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted.

- PubMed. (1995). Synthesis and pharmacological evaluation of spiro-analogues of 5-benzyl-5-ethyl barbituric acid.
- YouTube. (2023).
- Wikipedia. (2026). Spiropentane.
- National Institutes of Health. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes.
- Journal of the American Chemical Society. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes.
- National Institutes of Health. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- ResearchGate. (n.d.). Spiro Compounds: A Brief History.
- National Institutes of Health. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis.
- ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- MDPI. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals.
- RSC Publishing. (2018). New development in the enantioselective synthesis of spiro compounds.
- ResearchGate. (2025).
- PubMed. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- The Journal of Organic Chemistry. (1961).
- National Institutes of Health. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
- ResearchGate. (2025). Design and Synthesis of Spirocycles.
- RSquareL. (n.d.). RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS.
- Wikipedia. (2026). Spiro compound.
- YouTube. (2024). The Chemist Who Revolutionized the Dye Industry.
- LRMH. (n.d.). Adolf von Baeyer and the Indigo Molecule.
- ChemistryViews. (2024). Who Was the First to Synthesize This Molecule?.
- McGill University. (2024). The Beginnings of Chemical Synthesis.
- Wikipedia. (2025). Baeyer–Drewsen indigo synthesis.
- National Institutes of Health. (n.d.). Synthesis and Characterization of New Organic Dyes Containing the Indigo Core.
- ACS Publications. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds.
- National Institutes of Health. (n.d.).
- ACS Publications. (2010). Novel Method for Synthesizing Spiro[4.

- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis.
- PubMed. (2013). Spiroketal formation and modification in avermectin biosynthesis involves a dual activity of AveC.
- Wiley Online Library. (n.d.). Recent Advances in the Asymmetric Synthesis of Spiro Compounds Through Cycloadditions.
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.). New development in the enantioselective synthesis of spiro compounds.
- Benchchem. (n.d.).
- Semantic Scholar. (n.d.).
- National Institutes of Health. (n.d.).
- ACS Publications. (2019).
- Unacademy. (n.d.). A note on the Pinacol-Pinacolone Rearrangement.
- MDPI. (n.d.). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold.
- Wikipedia. (2026). Pinacol rearrangement.
- ChemTube3D. (n.d.).
- CoLab. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds.
- National Institutes of Health. (2024).
- Bentham Science Publishers. (2006).
- National Institutes of Health. (2025).
- ResearchGate. (2025).
- SciSpace. (n.d.). New development in the enantioselective synthesis of spiro compounds.
- National Institutes of Health. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one)
- Who we serve. (n.d.). Intramolecular Enolate Alkylation: From Steroids through Cladiellins to Isolaurallene.
- MDPI. (n.d.). Nitroalkanes as Central Reagents in the Synthesis of Spiroketal.
- Slideshare. (n.d.). Pinacol pinacolone rearrangement ppt.
- National Institutes of Health. (2024). A 2024 Update on Menin Inhibitors.
- Google Books. (2022).
- National Institutes of Health. (2025). Catalytic asymmetric synthesis of (N, N)
- ACS Publications. (n.d.). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketal and Proposal for a Stereocenter Reassignment.
- Journal of the American Chemical Society. (n.d.). Stereocontrolled Synthesis of Spiroketal via Ti(Oi-Pr)

- National Institutes of Health. (2026). Revumenib - PubChem.
- The Journal of Antibiotics. (n.d.). The Chemistry of Griseofulvin.
- Patsnap Synapse. (2024).
- National Institutes of Health. (2025). Revumenib - LiverTox - NCBI Bookshelf.
- National Institutes of Health. (2022). Griseofulvin: An Updated Overview of Old and Current Knowledge.
- Wikipedia. (2026). Griseofulvin.
- National Institutes of Health. (2024).
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis and characterisation of optically active spiro[4.5]decanes.
- ChemicalBook. (n.d.). Spironolactone synthesis.
- Scribd. (n.d.). 311 Pinacol Pinacolone Rearrangement.
- National Cancer Institute. (2023).
- Bentham Science Publishers. (2023).
- PubMed. (2021). Organocatalytic Asymmetric Synthesis of Aza-Spirooxindoles via Michael/Friedel-Crafts Cascade Reaction of 1,3-Nitroenynes and 3-Pyrrolyloxindoles.
- RSC Publishing. (n.d.). Recent advances in organocatalytic asymmetric multicomponent cascade reactions for enantioselective synthesis of spirooxindoles.
- PrepChem.com. (n.d.). Synthesis of spironolactone.
- CoLab. (2024). Diversity-Oriented Synthesis of Spirooxindoles via Asymmetric Organocatalytic Regiodivergent Cascade Reactions.
- ACS Publications. (2024). Diversity-Oriented Synthesis of Spirooxindoles via Asymmetric Organocatalytic Regiodivergent Cascade Reactions.
- Unacademy. (n.d.). A note on the Pinacol-Pinacolone Rearrangement.
- Organic Syntheses. (n.d.). Pinacolone.
- Benchchem. (n.d.). Application Notes and Protocols: Spiro[4.5]dec-9-en-7-one in Diels-Alder Cycloaddition Reactions.
- Patsnap. (n.d.). Synthetic method of spironolactone.
- ResearchGate. (2025). The Chemistry of Griseofulvin.
- BYJU'S. (n.d.). Pinacol Pinacolone Rearrangement Process.
- MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Vdocuments. (n.d.). Pinacol-pinacolone rearrangement.
- Benchchem. (n.d.). A Comparative Guide to the Synthetic Routes of Spironolactone and its Analogs.
- ASCO Publications. (2024). Menin Inhibition With Revumenib for KMT2A-Rearranged Relapsed or Refractory Acute Leukemia (AUGMENT-101).
- ResearchGate. (2025). Menin Inhibition With Revumenib for KMT2A-Rearranged Relapsed or Refractory Acute Leukemia (AUGMENT-101).

- Slideshare. (n.d.). griseofulvin.
- Organic Syntheses. (n.d.). preparation and diels–alder reaction of a highly nucleophilic diene.
- ResearchGate. (2025). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol.
- The University of Texas MD Anderson Cancer Center. (2022). The Menin Inhibitor Revumenib (SNDX-5613)
- National Institutes of Health. (2024). A 2024 Update on Menin Inhibitors.
- ResearchGate. (n.d.). Combined Electron-Diffraction and Spectroscopic Determination of the Structure of Spiropentane, C₅H₈.
- ACS Publications. (n.d.). Synthesis of the spiro[4.5]decane system. Approach to the acorane sesquiterpene.
- ResearchGate. (2025). Theoretical study of spiropentane, spiropentene and spiropentadiene.
- National Institutes of Health. (n.d.). Spiropentane | C₅H₈ | CID 9088 - PubChem.
- ResearchGate. (2022). (PDF) Stereoselective Synthesis of Polysubstituted Spiropentanes.
- PubMed. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents.
- VJHemOnc. (2024).
- VJHemOnc. (2024).
- ACS Publications. (2024).
- Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
- ACS Publications. (2023). Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals.
- ResearchGate. (2025). Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules.
- RSC Publishing. (n.d.). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023).
- Organic Chemistry Portal. (n.d.). Diels-Alder Reaction.
- Wikipedia. (2026). Diels–Alder reaction.
- Organic Chemistry Portal. (n.d.). Pinacol Rearrangement.
- MDPI. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold.

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Sources

- 1. Revumenib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and characterisation of optically active spiro[4.5]decanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Organocatalytic Asymmetric Synthesis of Aza-Spirooxindoles via Michael/Friedel-Crafts Cascade Reaction of 1,3-Nitroenynes and 3-Pyrrolyloxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A note on the Pinacol-Pinacolone Rearrangement [unacademy.com]
- 5. Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spiropentane - Wikipedia [en.wikipedia.org]
- 8. Diversity-Oriented Synthesis of Spirooxindoles via Asymmetric Organocatalytic Regiodivergent Cascade Reactions | CoLab [colab.ws]
- 9. scribd.com [scribd.com]
- 10. byjus.com [byjus.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Revumenib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Recent advances in organocatalytic asymmetric multicomponent cascade reactions for enantioselective synthesis of spirooxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 17. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 18. Griseofulvin - Wikipedia [en.wikipedia.org]
- 19. Spironolactone synthesis - chemicalbook [chemicalbook.com]
- 20. prepchem.com [prepchem.com]
- 21. Synthetic method of spironolactone - Eureka | Patsnap [eureka.patsnap.com]
- 22. mdpi.com [mdpi.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. What is Revumenib used for? [synapse.patsnap.com]
- 25. Revumenib for patients with acute leukemia: a new tool for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Revumenib Shows Promise for Advanced Acute Myeloid Leukemia - NCI [cancer.gov]
- 27. ascopubs.org [ascopubs.org]
- 28. researchgate.net [researchgate.net]
- 29. Revumenib Revises the Treatment Landscape for KMT2A-r Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cms.syndax.com [cms.syndax.com]
- 31. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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